3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione
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Overview
Description
3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[4,5-b]pyridine core fused with a piperidine-2,6-dione moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then undergo further reactions, such as alkylation or amidation, to introduce the piperidine-2,6-dione moiety. Industrial production methods often utilize phase transfer catalysis and solid-liquid conditions to optimize yields and reaction efficiency .
Chemical Reactions Analysis
3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated derivatives, alkylating agents, and reducing agents . For example, the reaction with halogenated derivatives under phase transfer catalysis conditions can yield regioisomeric compounds . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted imidazo[4,5-b]pyridine derivatives with diverse functional groups.
Scientific Research Applications
3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial agent, with activity against various bacterial strains . Additionally, it has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines . In industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division . This inhibition disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular receptors and enzymes, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione can be compared with other imidazo[4,5-b]pyridine derivatives, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine . While both compounds share a similar core structure, this compound is unique due to the presence of the piperidine-2,6-dione moiety, which imparts distinct chemical and biological properties . Other similar compounds include imidazo[4,5-c]pyridine derivatives, which also exhibit diverse biological activities and are used in various therapeutic applications .
Properties
Molecular Formula |
C11H11N5O2 |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H11N5O2/c12-5-3-7-10(13-4-5)16-9(14-7)6-1-2-8(17)15-11(6)18/h3-4,6H,1-2,12H2,(H,13,14,16)(H,15,17,18) |
InChI Key |
OORZDKAYLWKYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=NC3=C(N2)C=C(C=N3)N |
Origin of Product |
United States |
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